This compound belongs to the class of amino acids, specifically categorized as an alpha-amino acid due to the presence of both an amino group and a carboxylic acid group attached to the same carbon atom. Its molecular formula is , with a molecular weight of approximately 146.15 g/mol. The compound can be sourced from various synthetic pathways, which will be discussed in detail in the synthesis analysis section.
The synthesis of (2S)-2-(Methylcarbamoylamino)propanoic acid can be achieved through several methods, primarily involving the reaction of L-alanine with methyl isocyanate or similar reagents. Here are some key synthesis routes:
These methods highlight the versatility and efficiency of synthesizing this compound, which can vary based on the desired scale and purity.
The molecular structure of (2S)-2-(Methylcarbamoylamino)propanoic acid features:
The structural representation can be depicted using SMILES notation: N[C@H](C(=O)O)C(=O)N(C)C. This notation provides insight into the connectivity of atoms within the molecule.
(2S)-2-(Methylcarbamoylamino)propanoic acid participates in various chemical reactions, including:
These reactions are essential for its application in peptide synthesis and modification in pharmaceutical research.
The mechanism of action for (2S)-2-(Methylcarbamoylamino)propanoic acid primarily revolves around its role as a substrate in enzymatic reactions:
The physical and chemical properties of (2S)-2-(Methylcarbamoylamino)propanoic acid include:
These properties are critical for understanding its behavior in biological systems and during chemical reactions.
(2S)-2-(Methylcarbamoylamino)propanoic acid finds applications across several scientific domains:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: